molecular formula C13H15BClNO2 B6148620 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1246632-86-9

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B6148620
CAS RN: 1246632-86-9
M. Wt: 263.5
InChI Key:
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Description

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CBTB) is an organic compound with a wide range of applications in scientific research. It is a versatile and useful reagent for the synthesis of novel molecules. CBTB is widely used in the fields of medicinal chemistry, drug discovery, and materials science, and has been studied for its potential in various biochemical and physiological processes.

Scientific Research Applications

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research. It is used in medicinal chemistry as a building block for the synthesis of novel molecules, such as drugs and other bioactive compounds. It is also used in drug discovery, as it can be used to identify and characterize new drug targets. Additionally, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used in materials science to synthesize polymers and other materials.

Mechanism of Action

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that is used as a reagent to synthesize novel molecules. The compound acts as a nucleophile, attacking the electrophilic sites of other molecules and forming covalent bonds. This allows for the formation of novel compounds, such as drugs and other bioactive compounds.
Biochemical and Physiological Effects
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used as a reagent in the synthesis of novel molecules, and thus has no direct biochemical or physiological effects. However, the molecules that are synthesized using 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile may have various biochemical and physiological effects. For example, drugs synthesized using 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile may have various pharmacological effects, such as analgesic, anti-inflammatory, or anti-cancer effects.

Advantages and Limitations for Lab Experiments

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a versatile and useful reagent for the synthesis of novel molecules. It is relatively easy to synthesize and can be used in a wide range of applications. Additionally, the reaction is typically carried out in an inert atmosphere and at a low temperature, making it safe and efficient for lab experiments. However, the reaction is typically slow and may require a long reaction time to complete.

Future Directions

Given the wide range of applications of 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, there are numerous potential future directions for research. These include the development of new synthesis methods for 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, such as using microwave-assisted synthesis; the exploration of new applications for 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, such as in the synthesis of polymers and other materials; and the investigation of the biochemical and physiological effects of molecules synthesized using 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Additionally, further research could be done to explore the potential of 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a drug discovery tool, as well as its potential in other biomedical applications.

Synthesis Methods

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be synthesized via a two-step reaction of 5-chloro-2-nitrobenzonitrile (CNBN) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMD). In the first step, CNBN is reacted with a base, such as sodium hydroxide, to form the corresponding anion. In the second step, TMD is added to the anion to form the desired product, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 0°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves the reaction of 5-chloro-2-nitrobenzonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base. The nitro group is reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with boronic acid to form the final product.", "Starting Materials": [ "5-chloro-2-nitrobenzonitrile", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "palladium catalyst", "base", "hydrogen gas", "boronic acid" ], "Reaction": [ "Step 1: 5-chloro-2-nitrobenzonitrile is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base to form 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.", "Step 2: The nitro group in 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is reduced to an amino group using hydrogen gas and a palladium catalyst.", "Step 3: The resulting amine is then reacted with boronic acid to form the final product, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile." ] }

CAS RN

1246632-86-9

Product Name

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Molecular Formula

C13H15BClNO2

Molecular Weight

263.5

Purity

95

Origin of Product

United States

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